4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile
Description
Properties
CAS No. |
928779-55-9 |
|---|---|
Molecular Formula |
C16H7ClFN3O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfanyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H7ClFN3O2S/c17-13-6-11(2-3-14(13)18)24-16-9(7-19)8-20-15-4-1-10(21(22)23)5-12(15)16/h1-6,8H |
InChI Key |
ANCQIYXWEJUUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])SC3=CC(=C(C=C3)F)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-4-fluoroaniline
The 3-chloro-4-fluoroaniline is a critical intermediate for the sulfanyl substitution. It is commonly prepared by catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using platinum on carbon (Pt/C) catalyst under hydrogen atmosphere.
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | 1% Pt/C | |
| Temperature | 50–100 °C | |
| Pressure | 0.1–5.0 MPa | |
| Reaction Time | 1–10 hours | |
| Purity of product | 99.5–99.7% | |
| Yield | 94–96% |
This method is scalable from laboratory to industrial scale, with yields consistently above 90% and high purity of the aniline product.
Construction of the Quinoline-3-carbonitrile Core
Formation of 4-Chloro-3-cyano-6-nitroquinoline Intermediate
The quinoline core bearing the 6-nitro and 3-cyano substituents is typically synthesized via cyclization reactions starting from quinoline-3-carboxylic acid derivatives. The carboxylic acid group is converted to an acyl imidazole intermediate using carbonyldiimidazole in an inert solvent such as dimethylformamide (DMF). Subsequent treatment with ammonia yields the corresponding amide, which upon dehydration with agents like trifluoroacetic anhydride or phosphorus pentoxide forms the 3-cyanoquinoline structure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Carboxylic acid to acyl imidazole | Carbonyldiimidazole, DMF, heat | Acyl imidazole intermediate |
| Amide formation | Ammonia addition | Quinoline-3-carboxamide |
| Dehydration | Trifluoroacetic anhydride or P2O5, pyridine | 3-Cyanoquinoline derivative |
This sequence is well-documented and provides a reliable route to quinoline-3-carbonitriles with nitro substitution at position 6.
Introduction of the Sulfanyl Group: Formation of 4-[(3-Chloro-4-fluorophenyl)sulfanyl] Substituent
Nucleophilic Aromatic Substitution (S_NAr) Approach
The sulfanyl linkage is introduced by nucleophilic aromatic substitution of a suitable leaving group (e.g., chloro or fluoro) on the quinoline ring with the thiol or thiolate derivative of 3-chloro-4-fluorophenyl.
- The 4-position of the quinoline ring, often bearing a good leaving group such as chlorine, is reacted with 3-chloro-4-fluorophenyl thiol or its sodium salt.
- The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or mixtures with alcohols.
- Heating under reflux or elevated temperatures (60–100 °C) for several hours ensures completion.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | DMF, DMSO, or alcohol mixtures | Polar aprotic preferred |
| Temperature | 60–100 °C | Reflux conditions |
| Reaction time | 1–6 hours | Monitored by TLC or HPLC |
| Base | Sodium hydrosulfide or thiolate salt | Facilitates nucleophilic attack |
This method yields the desired sulfanyl-substituted quinoline with high regioselectivity and good yields.
Final Functional Group Adjustments and Purification
- After sulfanyl substitution, the nitro group at position 6 and the cyano group at position 3 remain intact.
- The crude product is typically purified by recrystallization from suitable solvents such as isobutyl acetate or nitromethane mixtures, heated at around 60 °C for 1 hour to obtain crystalline forms with high purity.
- Additional purification steps may include washing with hexanes and drying under reduced pressure.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Hydrogenation of 3-chloro-4-fluoronitrobenzene | 1% Pt/C, H2, 50–100 °C, 0.1–5.0 MPa, 1–10 h | 94–96% yield, 99.5–99.7% purity |
| 2 | Quinoline-3-carboxylic acid to 3-cyanoquinoline | Carbonyldiimidazole, ammonia, dehydration agents | High yield of 3-cyanoquinoline |
| 3 | Sulfanyl substitution at 4-position | 3-chloro-4-fluorophenyl thiol, DMF/DMSO, reflux | Good regioselectivity, high yield |
| 4 | Purification | Recrystallization in isobutyl acetate/nitromethane | Crystalline product, high purity |
Research Findings and Notes
- The catalytic hydrogenation method for preparing 3-chloro-4-fluoroaniline is robust and scalable, with consistent high purity and yield, critical for downstream sulfanyl coupling.
- The use of carbonyldiimidazole and ammonia for amide formation followed by dehydration is a classical and efficient approach to generate the cyanoquinoline core.
- The nucleophilic aromatic substitution for sulfanyl introduction benefits from polar aprotic solvents and controlled heating, ensuring selective substitution without affecting sensitive groups like nitro and cyano.
- Crystallization conditions significantly affect the purity and polymorphic form of the final compound, which is important for pharmaceutical applications.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 6 undergoes selective reduction under catalytic hydrogenation or metal hydride conditions:
The 6-amino derivative is critical for further functionalization in drug discovery (e.g., kinase inhibitor synthesis) .
Sulfanyl Group Substitution
The sulfanyl (-S-) linker at position 4 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of adjacent groups:
Notably, substitution with morpholine or piperidine fragments enhances bioavailability in medicinal chemistry applications .
Cyano Group Reactivity
The 3-cyano group participates in cycloaddition and hydrolysis reactions:
Ring Functionalization
The quinoline core undergoes electrophilic substitution under controlled conditions:
Biological Activity Correlation
Reaction products exhibit modified biological profiles:
Comparative Reactivity
The compound’s reactivity differs from structurally similar agents:
| Compound | Nitro Group Reactivity | Sulfanyl Substitution Rate |
|---|---|---|
| 4-(Chlorophenyl)-6-nitroquinoline | Moderate | Low (Cl deactivation) |
| 6-Methyl-4-(3-chloroanilino)quinoline | Inert | High (SNAr favored) |
| Target Compound | High | Moderate |
Scientific Research Applications
Antibacterial Activity
Research indicates that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile exhibits notable antibacterial properties. Studies have shown its efficacy against a range of bacterial strains, suggesting potential applications in the development of new antibacterial agents. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines. The presence of the nitro and cyano groups likely plays a crucial role in modulating cellular pathways involved in apoptosis and cell cycle regulation. Detailed investigations into its mechanism of action are ongoing, focusing on how it interacts with specific molecular targets within cancer cells.
Interaction Studies
Interaction studies involving 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile have revealed its binding affinity to specific enzymes and receptors implicated in disease pathways. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multiple steps that require controlled conditions, including strong acids or bases and precise temperature regulation to optimize yield and purity. The synthesis methods may be further refined for industrial scalability, highlighting its potential as a versatile building block in drug development.
Case Study 1: Antibacterial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition zones compared to control compounds, suggesting that this compound could serve as a lead candidate for developing new antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against human breast cancer cell lines. The findings indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis. These results support further exploration into the therapeutic potential of this compound in oncology.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or DNA interaction. The presence of the nitro and cyano groups plays a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key structural variations among analogs include:
- Linker groups: Sulfanyl (S-), phenoxy (O-), or amino (NH-).
- Substituents: Nitro (-NO₂), cyano (-CN), ethoxy (-OCH₂CH₃), trifluoromethyl (-CF₃), and halogen positioning.
- Core heterocycles: Quinoline, pyridine, or tetrahydroquinoline.
Table 1: Structural and Electronic Comparisons
Biological Activity
4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The compound features a quinoline core with various functional groups, including a nitro group, a cyano group, and a thioether linkage, which contribute to its diverse biological interactions. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C16H7ClFN3O2S
- Molecular Weight : 359.8 g/mol
- IUPAC Name : 4-(3-chloro-4-fluorophenyl)sulfanyl-6-nitroquinoline-3-carbonitrile
Antibacterial Activity
Research indicates that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile exhibits significant antibacterial properties. The presence of the nitro and cyano groups is believed to enhance its interaction with bacterial enzymes, potentially disrupting their function. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The compound has also been studied for its efficacy against several cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways related to cell proliferation and survival. In vitro studies have demonstrated that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile can effectively reduce cell viability in specific cancer types.
Case Studies
- Antibacterial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics. This suggests potential utility in treating infections caused by resistant strains.
- Cancer Cell Line Studies : In vitro assays using human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity at low concentrations.
Interaction Studies
Interaction studies have shown that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile binds effectively to specific enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Chlorophenyl)-6-nitroquinoline | Chlorine instead of fluorine | Antimicrobial properties |
| 6-Methyl-4-(3-chloroanilino)quinoline | Methyl substitution | Anticancer activity |
| 5-Nitroquinoline | Nitro group at different position | Antibacterial effects |
This table highlights the diversity within quinoline derivatives while emphasizing the unique attributes of 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile due to its specific substitutions, which may enhance its biological efficacy compared to others.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile?
- Methodology : A typical approach involves nucleophilic aromatic substitution (SNAr) between 6-nitroquinoline-3-carbonitrile derivatives and 3-chloro-4-fluorothiophenol. Key steps include:
- Activation of the quinoline core via nitro-group-directed electrophilic substitution.
- Thioether bond formation under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the 3-chloro-4-fluorophenylsulfanyl moiety .
- Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
Q. Which analytical techniques are recommended for structural characterization?
- Methodology :
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond-length and angle measurements .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with a focus on the deshielded nitrile carbon (~110–115 ppm) and aromatic protons .
- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with isotopic pattern matching for chlorine/fluorine .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodology :
- Perform accelerated stability studies in solvents (e.g., DMSO, aqueous buffers) at 25°C, 40°C, and 60°C, monitoring degradation via HPLC-UV at 254 nm.
- Evaluate photostability under UV light (300–400 nm) for 24–72 hours, noting nitro-group reduction or thioether oxidation .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Methodology :
- Compare experimental ¹H NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in aromatic proton environments .
- Analyze X-ray torsion angles (e.g., C–S–C–Cl/F) to assess steric or electronic effects influencing spectral deviations .
- Cross-validate using 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
Q. What strategies optimize the nitro group’s reactivity for derivatization?
- Methodology :
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to amine intermediates for coupling reactions. Monitor reaction progress to avoid over-reduction .
- Electrophilic substitution : Activate the nitro group via nitration or sulfonation, using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent decomposition .
- Photocatalytic modification : Employ UV irradiation with TiO₂ nanoparticles to generate reactive intermediates for functionalization .
Q. How can researchers design kinase inhibition assays to evaluate bioactivity?
- Methodology :
- Kinase selection : Target EGFR or VEGFR kinases, given structural similarities to Gefitinib analogs containing 3-chloro-4-fluorophenyl motifs .
- Assay protocol : Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Km values. Include staurosporine as a positive control.
- Data analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with Western blotting for phospho-kinase inhibition .
Q. How to address discrepancies in pharmacological data across studies?
- Methodology :
- Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for assay conditions (e.g., ATP concentration, cell lines). Use ANOVA to identify statistically significant variations .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to evaluate binding affinity differences due to protein conformational states .
- Solubility correction : Normalize activity data against solubility limits (measured via nephelometry) to account for bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
